molecular formula C24H28N4O2S B2409055 3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2310124-61-7

3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2409055
CAS No.: 2310124-61-7
M. Wt: 436.57
InChI Key: JPYRONYUDMNMNA-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is typically introduced through a condensation reaction involving a thioamide and a haloketone.

    Attachment of the Pyridazine Moiety: The pyridazine ring is incorporated via a nucleophilic substitution reaction, often using a pyridazine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of catalysts and green chemistry principles can help in minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine: shares structural similarities with other compounds containing piperidine, thiazole, and pyridazine rings.

    This compound: can be compared to compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-24(2,3)20-9-10-21(27-26-20)30-15-17-11-13-28(14-12-17)23(29)19-16-31-22(25-19)18-7-5-4-6-8-18/h4-10,16-17H,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYRONYUDMNMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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